molecular formula C26H18Br2O4Si B12681460 Benzoic acid, 2-bromo-, diphenylsilylene ester CAS No. 129459-84-3

Benzoic acid, 2-bromo-, diphenylsilylene ester

Cat. No.: B12681460
CAS No.: 129459-84-3
M. Wt: 582.3 g/mol
InChI Key: ZNZMNQXFOHBMES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2-bromo-, diphenylsilylene ester is an organosilicon compound that features a benzoic acid moiety substituted with a bromine atom at the 2-position and esterified with diphenylsilylene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-bromo-, diphenylsilylene ester typically involves the esterification of 2-bromobenzoic acid with diphenylsilylene. One common method is the reaction of 2-bromobenzoic acid with diphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-bromo-, diphenylsilylene ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The ester group can be oxidized under specific conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution: Products include various substituted benzoic acid derivatives.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or hydrocarbons.

Scientific Research Applications

Benzoic acid, 2-bromo-, diphenylsilylene ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Potential use in the development of biologically active molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which benzoic acid, 2-bromo-, diphenylsilylene ester exerts its effects depends on the specific reaction or application. In general, the compound can interact with various molecular targets through its ester and bromine functionalities. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby altering the chemical or biological properties of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-bromo-: Lacks the diphenylsilylene ester group.

    Diphenylsilylene esters: Similar ester functionality but different aromatic substituents.

Uniqueness

Benzoic acid, 2-bromo-, diphenylsilylene ester is unique due to the combination of a brominated benzoic acid moiety and a diphenylsilylene ester group

Properties

CAS No.

129459-84-3

Molecular Formula

C26H18Br2O4Si

Molecular Weight

582.3 g/mol

IUPAC Name

2-bromo-3-[(2-bromo-3-carboxyphenyl)-diphenylsilyl]benzoic acid

InChI

InChI=1S/C26H18Br2O4Si/c27-23-19(25(29)30)13-7-15-21(23)33(17-9-3-1-4-10-17,18-11-5-2-6-12-18)22-16-8-14-20(24(22)28)26(31)32/h1-16H,(H,29,30)(H,31,32)

InChI Key

ZNZMNQXFOHBMES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC(=C3Br)C(=O)O)C4=CC=CC(=C4Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.